2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline
Description
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4-quinolin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-14-17(15-20(29-2)22(19)30-3)23(27)26-12-10-25(11-13-26)21-9-8-16-6-4-5-7-18(16)24-21/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
WKLHIVOOXGVAHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Scaffold
The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis, leveraging anilines and ethyl 2-cyano-3-ethoxyacrylate to form 4-hydroxyquinoline intermediates. For 2-substituted quinolines, alternative regioselective methods are required.
Vilsmeier-Haack Formylation
Source describes the Vilsmeier-Haack reaction to synthesize 2-chloroquinoline-3-carbaldehyde from N-arylacetamides. While the target compound lacks the aldehyde group, this method provides a pathway to 2-chloroquinoline precursors. Key steps include:
Chlorination of 2-Hydroxyquinoline
Analogous to 4-chloroquinoline synthesis, 2-hydroxyquinoline may be treated with POCl3 under reflux to yield 2-chloroquinoline:
Optimization : Prolonged heating (10–12 h) in Dowtherm A at 250–260°C ensures complete conversion.
Acylation with 3,4,5-Trimethoxybenzoyl Chloride
Benzoylation Reaction
The final step involves acylating the secondary piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride:
Reaction Optimization
Purification and Yield
Structural and Spectroscopic Analysis
NMR Spectral Features
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Insights
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or benzoyl derivatives.
Substitution: Piperazine derivatives with various substituents replacing the benzoyl group.
Scientific Research Applications
Anticancer Activity
The quinoline scaffold is well-known for its diverse pharmacological properties, including anticancer activity. Research indicates that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms.
Mechanisms of Action:
- Inhibition of Enzymes : Quinoline derivatives have been shown to inhibit enzymes such as sirtuins, which are implicated in cancer progression. This inhibition can lead to the suppression of tumor growth and metastasis.
- Cell Cycle Arrest : Certain studies have indicated that compounds similar to 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies:
A study demonstrated that related compounds exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against various cancer cell lines, indicating significant anticancer potential . The structural modifications in these compounds enhance their binding affinity to cancer-related targets.
Neuropharmacological Applications
The piperazine moiety present in this compound suggests potential applications in treating neurological disorders.
Dopaminergic Activity:
- Compounds with piperazine structures often interact with dopamine receptors, which are crucial in conditions such as schizophrenia and depression. This interaction could lead to therapeutic effects by modulating dopaminergic signaling pathways.
Research Insights:
Studies have shown that quinoline derivatives can exhibit neuroprotective effects and may enhance cognitive function by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain . This suggests a potential application in treating Alzheimer’s disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the piperazine ring can interact with various enzymes, potentially inhibiting their activity. The trimethoxybenzoyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects .
Comparison with Similar Compounds
Trimethoxybenzoyl vs. Sulfonyl Substitutions
Sulfonyl groups are less electron-rich than trimethoxybenzoyl, which may diminish interactions with the hydrophobic colchicine pocket .
Methoxy Variations
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline (CAS 929820-84-8) substitutes the 3,4,5-trimethoxy group with a single methoxy group. This simplification reduces hydrophobicity and may compromise binding affinity, underscoring the necessity of multiple methoxy substituents for optimal activity .
Amino-Substituted Derivatives
MPT0B214, a 5-amino-2-aroylquinoline, demonstrates enhanced tubulin inhibition (IC₅₀ < 10 nM) compared to non-amino-substituted analogs. In contrast, 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline lacks this functional group, suggesting room for structural optimization.
Pharmacological and Mechanistic Insights
Antiproliferative Activity
While B014 (6-aroylquinoline) shows broad-spectrum cytotoxicity, 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline may exhibit selectivity for specific cancer subtypes. For example, B014’s activity is independent of p53 status in non-small cell lung cancer (NSCLC) cells, a trait that remains to be confirmed for the 2-aroylquinoline derivative .
Drug Resistance Profile
MPT0B214 retains efficacy against multidrug-resistant tumor cells, a critical advantage over conventional microtubule inhibitors. Structural comparisons suggest that the 5-amino group in MPT0B214 may mitigate efflux pump recognition, a feature absent in the target compound .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Substituent Effects on Bioactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the quinoline core with the piperazine moiety and subsequent benzoylation. Key steps include:
- Nucleophilic substitution : Reacting 2-chloroquinoline with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazinyl-quinoline intermediate .
- Benzoylation : Introducing the 3,4,5-trimethoxybenzoyl group via a coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
- Optimization : Adjusting temperature, solvent polarity, and stoichiometry to improve yield. For example, using excess piperazine (1.5–2.0 eq) enhances substitution efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- Spectroscopy : - and -NMR to verify substituent positions and coupling patterns (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, piperazine methylene protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z corresponding to C _{25}N _{4} $) .
- X-ray Diffraction : Single-crystal analysis to resolve bond lengths and angles, particularly for the trimethoxybenzoyl-piperazine linkage .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Methodological Answer : Focus on receptor binding and enzyme inhibition assays:
- Dopamine Receptor Binding : Radioligand displacement assays (e.g., -spiperone for D2/D3 receptors) to assess affinity, given structural similarity to D3 ligands .
- Kinase Inhibition : Screen against PI3K/PKB pathway targets using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) influence target selectivity in SAR studies?
- Methodological Answer : Systematic variations (e.g., mono-, di-, or trimethoxybenzoyl groups) are synthesized and tested:
- Binding Affinity : Compare IC values in receptor assays. For example, 3,4,5-trimethoxy substitution enhances lipophilicity and D3 receptor selectivity vs. 2,3,4-substituted analogs .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions (e.g., trimethoxy groups forming hydrogen bonds with receptor hydrophobic pockets) .
- Data Table :
| Substituent Position | D3 Receptor IC (nM) | D2 Receptor IC (nM) |
|---|---|---|
| 3,4,5-Trimethoxy | 12 ± 1.5 | 450 ± 35 |
| 2,3,4-Trimethoxy | 85 ± 6.2 | 320 ± 28 |
| Source: Adapted from . |
Q. What computational strategies predict metabolic stability and toxicity early in development?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (e.g., 3.2 for the compound, indicating moderate blood-brain barrier penetration) and CYP450 inhibition profiles .
- Toxicity Screening : Use ProTox-II to identify potential hepatotoxicity (e.g., mitochondrial membrane disruption) based on structural alerts .
- Case Study : ICReDD’s quantum chemical calculations identified optimal reaction paths for analogs, reducing experimental iterations by 40% .
Q. How can contradictory data in binding assays (e.g., variable IC values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, temperature (25°C vs. 37°C), and radioligand purity .
- Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent assays) to calculate weighted mean IC and confidence intervals .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for kinetic binding analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
